molecular formula C19H30BNO6 B14082041 tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate

tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate

Cat. No.: B14082041
M. Wt: 379.3 g/mol
InChI Key: QTNQDLGBBMQBFU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring, a furan ring, and a dioxaborolane group

Preparation Methods

The synthesis of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the dioxaborolane group through a Suzuki-Miyaura coupling reaction. The morpholine ring is then introduced via a substitution reaction. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, for example, can form stable complexes with other molecules, making it useful in catalysis and molecular recognition processes. The morpholine ring can interact with biological targets, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H30BNO6

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]morpholine-4-carboxylate

InChI

InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-10-11-23-14(12-21)13-8-9-15(24-13)20-26-18(4,5)19(6,7)27-20/h8-9,14H,10-12H2,1-7H3

InChI Key

QTNQDLGBBMQBFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CN(CCO3)C(=O)OC(C)(C)C

Origin of Product

United States

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